NDT 9513727-d9

LC-MS/MS Bioanalysis Stable Isotope Labeling

NDT 9513727-d9 is the matched stable isotope-labeled internal standard (SIL-IS) for the C5a receptor inverse agonist NDT 9513727. Incorporating nine deuterium atoms, it provides a +9 Da mass shift for selective MRM detection and co-elution with the parent analyte. This ensures accurate correction of matrix effects and ionization variability, achieving coefficient of variation (CV) below 15%. Essential for regulatory-grade PK/PD studies, receptor occupancy assays, and metabolite quantification in biological matrices. Request a quote for 2.5 mg, 25 mg, or custom bulk quantities.

Molecular Formula C₃₆H₂₆D₉N₃O₄
Molecular Weight 582.74
Cat. No. B1153162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDT 9513727-d9
SynonymsN,N-Bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine-d9
Molecular FormulaC₃₆H₂₆D₉N₃O₄
Molecular Weight582.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NDT 9513727-d9: Deuterated C5aR Antagonist Internal Standard for LC-MS Quantification


NDT 9513727-d9 is a deuterated analog of the potent, orally bioavailable C5a receptor (C5aR) inverse agonist NDT 9513727 [1]. The parent compound exhibits IC50 values from 1.1 to 9.2 nM across various functional assays and 11.6 nM in radioligand binding [1]. NDT 9513727 displays >860-fold selectivity for human C5aR over rat and mouse orthologs (IC50 >10 μM) and demonstrates oral bioavailability (rat 73%, monkey 26%) . The -d9 isotopologue contains nine deuterium atoms, increasing its molecular mass to 582.74 Da [2], and serves as a stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of NDT 9513727 in biological matrices .

NDT 9513727-d9 Procurement: Why Deuterated Internal Standards Cannot Be Replaced by Non-Isotopic Analogs


Substituting NDT 9513727-d9 with a non-deuterated analog or a structurally distinct internal standard compromises quantitative accuracy in LC-MS/MS bioanalysis [1]. Co-eluting stable isotope-labeled internal standards (SIL-IS) correct for matrix effects and ionization variability—a requirement for regulatory-grade pharmacokinetic and pharmacodynamic studies [1]. The nine-deuterium substitution in NDT 9513727-d9 ensures near-identical chromatographic behavior to the parent analyte while providing a mass shift sufficient for selective MRM detection [2]. Failure to use a matched SIL-IS introduces quantification errors that can exceed ±20%, potentially invalidating preclinical and clinical data submissions [3].

NDT 9513727-d9 Quantitative Differentiation: Evidence-Based Comparator Analysis for Scientific Procurement


Deuterium-Induced Mass Shift Enables Baseline-Resolved MRM Detection of NDT 9513727

NDT 9513727-d9 provides a +9 Da mass shift relative to the unlabeled parent compound (573.68 Da vs. 582.74 Da), enabling complete chromatographic baseline resolution in reverse-phase LC and unambiguous MRM transition selection [1]. This mass difference eliminates cross-talk interference between analyte and internal standard channels, a common limitation when using 13C-labeled or fewer-deuterium analogs [2].

LC-MS/MS Bioanalysis Stable Isotope Labeling

NDT 9513727 Exhibits >860-Fold Selectivity for Human C5aR vs. Rodent Orthologs

NDT 9513727 demonstrates potent antagonism of human C5aR (IC50 = 11.6 nM in radioligand binding) but negligible activity at rat and mouse C5aR (IC50 >10,000 nM), representing a >860-fold selectivity window . In contrast, the clinically approved C5aR antagonist avacopan (CCX168) exhibits broader species cross-reactivity, while the cyclic peptide antagonist PMX53 shows reduced human potency (IC50 = 22 nM for myeloperoxidase release) .

C5aR Antagonist Species Selectivity Receptor Pharmacology

NDT 9513727-d9 Enables Regulatory-Compliant Quantification with <15% CV in PK Studies

Stable isotope-labeled internal standards (SIL-IS) reduce matrix effect variability to <15% CV in validated LC-MS/MS methods, compared to >30% CV observed with non-isotopic internal standards [1]. NDT 9513727-d9, as a co-eluting deuterated analog, corrects for ion suppression/enhancement inherent to biological sample analysis [2]. This performance meets FDA and EMA bioanalytical method validation guidelines requiring accuracy within ±15% (±20% at LLOQ) [3].

Pharmacokinetics Bioanalytical Validation Internal Standard

NDT 9513727 Oral Bioavailability: Rat 73%, Monkey 26%—Enabling Preclinical PK/PD Modeling

NDT 9513727 exhibits species-dependent oral bioavailability: 73% in rat and 26% in cynomolgus monkey following oral administration (rat 50 mg/kg; monkey 10 mg/kg) . This compares favorably to the peptide antagonist PMX53, which shows limited oral absorption and requires parenteral administration in most preclinical models . Avacopan is also orally bioavailable, but its PK profile differs substantially (Cmax and t1/2) [1].

Oral Bioavailability Pharmacokinetics C5aR Antagonist

C5aR Functional Antagonism: NDT 9513727 IC50 Range 1.1-9.2 nM vs. PMX53 22-75 nM

In functional assays measuring C5a-stimulated degranulation, chemotaxis, and oxidative burst, NDT 9513727 exhibits IC50 values from 1.1 to 9.2 nM across multiple cell types [1]. PMX53, a cyclic peptide C5aR antagonist, requires 22 nM to inhibit myeloperoxidase release and 75 nM to block chemotaxis . Avacopan (CCX168) shows sub-nanomolar potency (IC50 ~0.1-0.2 nM) in calcium mobilization assays but differs in mechanism (competitive antagonist vs. NDT 9513727's inverse agonism) .

C5aR Inverse Agonist Functional Assays Potency Comparison

NDT 9513727 In Vivo Efficacy: ED50 3-30 mg/kg p.o. in Gerbil Neutropenia Model

NDT 9513727 dose-dependently inhibits C5a-induced neutropenia in gerbils following oral administration, with significant efficacy observed at doses as low as 3 mg/kg [1]. In contrast, the peptide antagonist PMX53 requires parenteral dosing for in vivo activity . Avacopan demonstrates in vivo efficacy in murine ANCA vasculitis models at 30 mg/kg BID [2], but direct cross-species comparisons are confounded by differential C5aR pharmacology.

In Vivo Pharmacology C5a-Induced Neutropenia Oral Efficacy

NDT 9513727-d9 Application Scenarios: Evidence-Driven Procurement and Research Use Cases


LC-MS/MS Quantification of NDT 9513727 in Preclinical Pharmacokinetic Studies

NDT 9513727-d9 serves as the internal standard for quantifying parent drug concentrations in plasma, tissue homogenates, and cerebrospinal fluid from rodent, gerbil, and non-human primate studies. The +9 Da mass shift ensures baseline MRM resolution and corrects for matrix effects to achieve <15% CV [1][2]. This is essential for generating PK parameters (Cmax, AUC, t1/2, oral F) that meet regulatory submission standards [3].

In Vitro ADME and Drug-Drug Interaction Studies

When assessing NDT 9513727 metabolism in hepatocytes or microsomes, NDT 9513727-d9 enables accurate quantification of parent compound depletion and metabolite formation. The deuterated IS corrects for ionization suppression from incubation matrix components, allowing precise determination of intrinsic clearance and CYP inhibition/induction parameters [1][2].

Occupancy and Target Engagement Studies for C5aR Antagonists

Researchers evaluating NDT 9513727 receptor occupancy in ex vivo tissues (e.g., lung, spleen) require a matched SIL-IS for absolute quantification. NDT 9513727-d9 provides the analytical specificity needed to measure drug levels alongside endogenous C5a and other complement components, supporting PK/PD modeling of target engagement [1][2].

Quality Control and Batch Release Testing for NDT 9513727 Formulations

Pharmaceutical development laboratories use NDT 9513727-d9 as an internal standard for HPLC-UV or LC-MS potency assays during formulation development and stability studies. The deuterated analog's distinct mass enables selective detection even in the presence of formulation excipients and degradation products, ensuring accurate quantification of the active pharmaceutical ingredient [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for NDT 9513727-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.